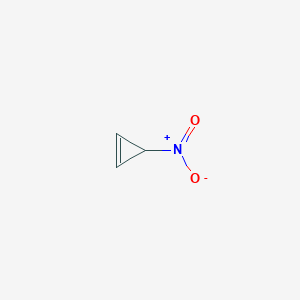
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing one oxygen atom and various alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,4-dimethylheptanal with 2-methyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.
Substitution: The alkyl groups on the oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring and alkyl substituents play a crucial role in binding to these targets, influencing biological pathways and chemical reactions. The compound’s effects are mediated through specific interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one: shares structural similarities with other oxolanes and branched hydrocarbons.
2,3-Dimethyl-4-propyl-2-heptene: Another branched hydrocarbon with different functional groups and reactivity.
3-Ethyl-4-methylheptane: A branched alkane with a similar carbon skeleton but lacking the oxolane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of the oxolane ring and alkyl substituents, which confer distinct chemical and physical properties. This makes it valuable for various applications and research purposes.
Propiedades
| 110444-32-1 | |
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
3-(2,4-dimethylheptyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C14H26O2/c1-5-6-10(2)7-11(3)8-13-9-12(4)16-14(13)15/h10-13H,5-9H2,1-4H3 |
Clave InChI |
MUJKQTHDWQVBBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)CC1CC(OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
